4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthetic Chemistry and Functionalization Reactions
Research by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of related pyrazole compounds, highlighting the synthetic versatility of pyrazole derivatives in producing compounds with potential biological activity and material applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Material Science
Hsiao, Yang, and Chen (2000) investigated polyamides derived from compounds structurally similar to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, demonstrating their high thermal stability and potential for creating durable polymeric materials (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Pharmacology and Biological Activity
Research on similar pyrazole derivatives shows potential biological activities, such as inhibitors for specific kinases, suggesting that compounds like this compound could be valuable in developing new therapeutic agents. For example, Hu et al. (2015) explored the synthesis of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors, indicating the potential for treating chronic myelogenous leukemia (Liming Hu et al., 2015).
Coordination Chemistry
The synthesis and coordination chemistry of pyrazole-based ligands, as reviewed by Halcrow (2005), offer insights into their use in creating complex structures with metal ions. This research area could provide new materials with unique optical, electrical, or catalytic properties, relevant to the structural characteristics of this compound (M. Halcrow, 2005).
Mechanism of Action
Target of Action
The primary targets of 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Compounds with similar structures have been found to exhibit anticancer activity
Mode of Action
The exact mode of action of This compound Similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
The biochemical pathways affected by This compound Based on the mode of action of similar compounds, it can be inferred that this compound may affect pathways related to cell migration, cell cycle progression, and apoptosis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells .
Properties
IUPAC Name |
4-tert-butyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-19(2,3)16-9-7-14(8-10-16)18(23)20-12-15-13-21-22-11-5-4-6-17(15)22/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLONWWPBWOGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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